molecular formula C9H14N2O2S B098524 2,4,6-Trimethylbenzenesulfonohydrazide CAS No. 16182-15-3

2,4,6-Trimethylbenzenesulfonohydrazide

Cat. No.: B098524
CAS No.: 16182-15-3
M. Wt: 214.29 g/mol
InChI Key: JQUBKTQDNVZHIY-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenesulfonohydrazide (CAS 16182-15-3) is a white, crystalline powder with a melting point of 110-114°C . This compound serves as a versatile and stable precursor in organic synthesis, particularly valued for its role as a building block for sulfonyl radicals in green chemistry methodologies . Its primary research value lies in the synthesis of novel bioactive molecules. A recent study highlights its application in creating a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, which demonstrated significant in vitro antimicrobial activity against Gram-positive bacterial strains . These hydrazones, formed via condensation with substituted benzaldehydes, can function as potent ligands for developing bioactive metal complexes with antibacterial properties . Furthermore, under electrochemical conditions, this sulfonyl hydrazide acts as a efficient radical precursor for constructing C-S, C-C, and C-N bonds, enabling the synthesis of valuable structures like β-functionalized sulfones without the need for transition metal catalysts . The product is classified as a flammable solid and may cause skin, eye, and respiratory irritation . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

2,4,6-trimethylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14N2O2S/c1-6-4-7(2)9(8(3)5-6)14(12,13)11-10/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUBKTQDNVZHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167254
Record name Mesitylene-2-sulphonohydrazide
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Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16182-15-3
Record name Benzenesulfonic acid, 2,4,6-trimethyl-, hydrazide
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Record name Mesitylene-2-sulphonohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylbenzenesulfonohydrazide can be synthesized through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature conditions. The general reaction scheme is as follows:

(CH3)3C6H2SO2Cl+NH2NH2(CH3)3C6H2SO2NHNH2+HCl(CH_3)_3C_6H_2SO_2Cl + NH_2NH_2 \rightarrow (CH_3)_3C_6H_2SO_2NHNH_2 + HCl (CH3​)3​C6​H2​SO2​Cl+NH2​NH2​→(CH3​)3​C6​H2​SO2​NHNH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl azides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfonyl azides.

    Reduction: Formation of amines.

    Substitution: Formation of hydrazones and other nitrogen-containing compounds.

Scientific Research Applications

Organic Synthesis

2,4,6-Trimethylbenzenesulfonohydrazide serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various derivatives through condensation reactions and hydrazone formation.

Reaction TypeDescription
Condensation Reacts with carbonyl compounds to form hydrazones.
Hydrazone Formation Forms stable hydrazones that can be further modified for targeted applications.

Material Science

In material science, this compound is explored for developing new materials with specific chemical properties. Its unique structure allows it to participate in polymerization reactions or act as a cross-linking agent.

Application AreaSpecific Use
Polymer Chemistry Used in the synthesis of polymers with tailored properties for industrial applications.
Nanomaterials Investigated for its role in synthesizing nanostructured materials with enhanced functionalities.

Medicinal Chemistry

Research indicates potential medicinal applications of this compound, particularly in drug development.

Study FocusFindings
Antimicrobial Activity Demonstrated significant antibacterial properties against various pathogens .
Drug Development Investigated as a precursor in synthesizing bioactive compounds with therapeutic potential.

Biological Applications

The compound's interaction with biological systems has been a subject of study, particularly its effects on microbial growth and potential therapeutic uses.

Biological InteractionObservations
Antimicrobial Studies Shown to inhibit the growth of specific bacteria and fungi .
Mechanism of Action Believed to disrupt essential biological processes in microorganisms through metal complexation.

Case Study 1: Antimicrobial Activity

A study published in The Journal of Organic Chemistry examined the synthesis of novel hydrazones derived from 2,4,6-trimethylbenzenesulfonyl hydrazide and their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

  • Methodology : Synthesis of hydrazones followed by antimicrobial testing using standard disk diffusion methods.
  • Results : Several derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Material Development

Research conducted on the use of this compound in polymer synthesis explored its role as a cross-linking agent in creating thermosetting resins.

  • Findings : The incorporation of this compound improved thermal stability and mechanical properties of the resulting materials.
  • Applications : Potential use in coatings and adhesives where enhanced durability is required.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzenesulfonohydrazide involves its reactivity with various electrophiles and nucleophiles. The sulfonohydrazide group can act as a nucleophile, attacking electrophilic centers to form new bonds. This reactivity is exploited in the formation of hydrazones and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonohydrazides

Comparison with 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH)

TPSH (CAS 39085-59-1) shares structural similarities but replaces methyl groups with bulkier isopropyl substituents. Its molecular formula is C₁₅H₂₆N₂O₂S (298.45 g/mol), resulting in increased steric hindrance and reduced solubility in polar solvents compared to the trimethyl variant . While TPSH is commercially utilized as a reagent in organic synthesis, its bioactivity remains less documented compared to 2,4,6-trimethylbenzenesulfonohydrazide derivatives.

Property This compound 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH)
Molecular Formula C₉H₁₄N₂O₂S C₁₅H₂₆N₂O₂S
Molecular Weight (g/mol) 214.28 298.45
Substituents Methyl Isopropyl
Solubility Soluble in DMSO Limited solubility in polar solvents
Key Applications Antibacterial hydrazone precursors Organic synthesis reagent
Bioactivity Data MIC values: 7.81–62.5 µg/mL Not reported

Comparison with Halogen-Substituted Derivatives

Derivatives of this compound containing halogen substituents (e.g., Cl, Br, I) exhibit enhanced antibacterial potency. For example:

  • Compound 24 (N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide) shows MIC values of 7.81–15.62 µg/mL against Staphylococcus aureus and Bacillus subtilis, outperforming ampicillin (MIC = 62.5 µg/mL) .
  • Compound 23 (2-hydroxy-3,5-dichloro substitution) demonstrates 8-fold higher activity than nitrofurantoin against Micrococcus luteus (MIC = 7.81 µg/mL vs. 62.5 µg/mL) .

Halogens introduce electron-withdrawing effects, enhancing interactions with bacterial targets like cell wall synthesis enzymes .

Comparison with Methoxy- and Hydroxy-Substituted Derivatives

Electron-donating groups (e.g., methoxy, hydroxy) modulate activity differently:

  • Compound 25 (2-bromo-3-hydroxy-4-methoxyphenyl substitution) exhibits equivalent activity to ampicillin against B. subtilis (MIC = 62.5 µg/mL) .
  • Compound 2 (3-ethoxy-2-hydroxyphenyl substitution) shows moderate activity (MIC = 31.25 µg/mL) .

Methoxy groups improve solubility but may reduce penetration through lipid membranes, whereas hydroxy groups facilitate hydrogen bonding with bacterial proteins .

Comparative Analysis of Key Derivatives

The table below summarizes the antibacterial activity and physicochemical properties of select this compound derivatives:

Compound Substituents Yield (%) MIC (µg/mL) B. subtilis Key Comparison Reference
1 Parent compound (no substitution) - Inactive Baseline for activity comparison
23 2-hydroxy-3,5-dichlorophenyl 76 7.81 8× more active than nitrofurantoin
24 3,5-dichloro-2-hydroxyphenyl 78 7.81–15.62 16× more active than parent
25 2-bromo-3-hydroxy-4-methoxyphenyl 45 62.5 Equipotent to ampicillin
26 Benzaldehyde-derived hydrazone 10 Inactive Demonstrates substituent necessity

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, Br, I): Enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes .
  • Hydroxy/Methoxy Groups: Improve solubility and hydrogen bonding but may require balanced hydrophobicity for membrane penetration .
  • Steric Effects: Bulky substituents (e.g., isopropyl in TPSH) reduce activity due to hindered target binding .

Biological Activity

2,4,6-Trimethylbenzenesulfonohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 2,4,6-trimethylbenzenesulfonyl chloride and hydrazine hydrate. The process can be summarized as follows:

  • Reagents :
    • 2,4,6-trimethylbenzenesulfonyl chloride
    • Hydrazine hydrate
    • Solvent (e.g., ethanol)
  • Procedure :
    • Dissolve 0.01 moles of 2,4,6-trimethylbenzenesulfonyl chloride in an appropriate solvent.
    • Add hydrazine hydrate to the solution and stir at room temperature or heat under reflux.
    • After completion of the reaction (monitored by TLC), the product is filtered and recrystallized from ethanol.

This method yields a pure product suitable for further biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A notable study synthesized a series of hydrazones based on this compound and evaluated their in vitro antimicrobial activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The synthesized hydrazones showed MIC values ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism of Action : The mode of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various derivatives were tested against human cancer cell lines:

  • Cell Lines Tested : The pancreatic cancer cell line DAN-G and cervical cancer cell line SISO were used for evaluating cytotoxicity.
  • IC50 Values : Compounds derived from this compound exhibited IC50 values ranging from 1.23 to 7.39 µM , indicating promising anticancer activity .

Case Studies

  • Study on Antibacterial Hydrazones :
    A series of hydrazones derived from this compound were synthesized and tested for antibacterial activity. The study highlighted that certain derivatives had superior activity compared to standard antibiotics .
  • Antitumor Activity Assessment :
    In a detailed assessment involving multiple cell lines, derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Summary

CompoundMIC (µg/mL)IC50 (µM)Activity Type
Derivative 247.81-15.62N/AAntibacterial
Derivative AN/A1.23-7.39Anticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4,6-trimethylbenzenesulfonohydrazide, and how is purity optimized?

  • Methodology : The compound is synthesized via hydrazinolysis of mesitylsulfonyl chloride. A typical procedure involves dissolving mesitylsulfonyl chloride (1.093 g, 5 mmol) in CHCl₃ and adding hydrazine hydrate (16.95 mmol) at 0°C. The mixture is stirred at room temperature for 4 hours, followed by aqueous workup (NaCl-saturated water) and extraction with CH₂Cl₂. Drying over Na₂SO₄ and solvent removal yields a white solid (67% yield). Purity is confirmed by ¹H NMR (δ 6.98 ppm for aromatic protons) and mass spectrometry .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Key techniques include:

  • ¹H NMR : Aromatic protons appear as a singlet (δ 6.98 ppm), with methyl groups at δ 2.64 (6H, s) and δ 2.31 (3H, s).
  • Mass spectrometry : HRMS (ESI-Q-TOF) confirms molecular ion peaks matching theoretical values.
  • IR spectroscopy : Sulfonamide N–H stretches (~3100–3200 cm⁻¹) and S=O vibrations (~1338–1164 cm⁻¹) are diagnostic .

Q. What are common derivatives synthesized from this compound, and what reactions are employed?

  • Methodology : The compound forms hydrazones via condensation with aldehydes. For example, reaction with 2-hydroxybenzaldehyde or halogenated aldehydes (e.g., 2-iodobenzaldehyde) under reflux in ethanol yields derivatives. Activity is influenced by substituents: electron-withdrawing groups (e.g., halogens) enhance antibacterial effects, while electron-donating groups (e.g., methoxy) may reduce potency .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect antibacterial activity?

  • Methodology : Activity correlates with substituent electronic and steric effects. For example:

  • Halogenation : Introducing Cl or I atoms in the hydrazone’s phenyl ring (e.g., compound 24 ) increases activity against Staphylococcus aureus (MIC: 7.81–15.62 µg/mL).
  • Hydroxy/methoxy groups : A hydroxy group alone reduces activity, but combining it with halogens (e.g., compound 25 ) improves potency 16-fold .
    • Table : MIC Values for Selected Derivatives
CompoundSubstituentsMIC (µg/mL) vs S. aureus
24 2-OH, 4-Cl, 6-I7.81–15.62
25 2-OH, 4-OCH₃31.25
7 2-I62.5

Q. How can conflicting data on substituent effects (e.g., electron-donating vs. withdrawing groups) be resolved?

  • Analysis : Contradictions arise from differing bacterial targets. For example:

  • Hydroxy groups reduce activity against Bacillus subtilis but enhance it against Staphylococcus spp. due to membrane permeability differences.
  • Quantum mechanical calculations (e.g., Hammett σ values) and molecular docking can model interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

Q. What challenges arise in synthesizing stereochemically complex derivatives (e.g., Z/E isomers)?

  • Case Study : Intramolecular coupling reactions (e.g., bicyclo[1.1.1]pentyl boronate derivatives) produce Z/E mixtures (2:1 ratio). Resolution requires chiral HPLC or crystallization. ¹H NMR analysis (e.g., splitting of vinyl protons) confirms isomer ratios .

Q. How does the sulfonohydrazide moiety influence reactivity in transition-metal-catalyzed reactions?

  • Mechanistic Insight : In Pd-catalyzed allyl ether rearrangements, the sulfonyl group stabilizes intermediates via hydrogen bonding. For example, (E)-N-allyl-N'-(2-hydroxybenzylidene)-2,4,6-trimethylbenzenesulfonohydrazide undergoes Pd-mediated allyl transfer with >90% stereoretention .

Methodological Best Practices

Q. How should researchers design experiments to optimize hydrazone synthesis yields?

  • Recommendations :

  • Use aldehydes with strong electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) to drive condensation.
  • Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and purify by recrystallization (e.g., n-butyl alcohol) .

Q. What are reliable strategies to validate antimicrobial activity data?

  • Quality Control :

  • Use reference strains (e.g., S. aureus ATCC 25923) and standardized MIC protocols (CLSI guidelines).
  • Confirm cytotoxicity via parallel assays (e.g., MTT tests on mammalian cells) to exclude non-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylbenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylbenzenesulfonohydrazide

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